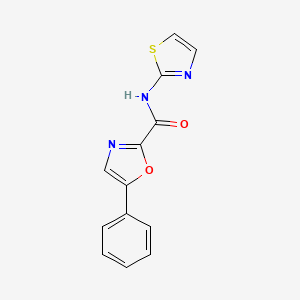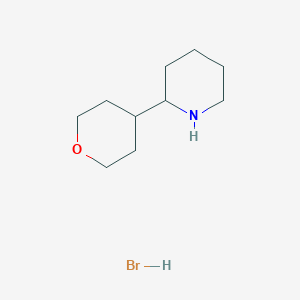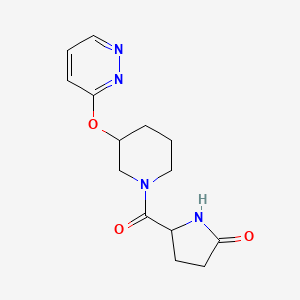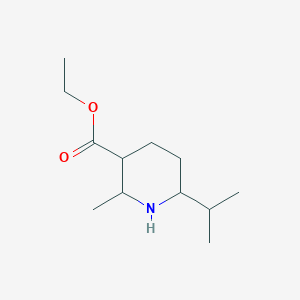![molecular formula C19H27NO3S B2908506 N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 2034424-22-9](/img/structure/B2908506.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxane and sulfanyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the sulfanyl group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxane ring may also interact with biological membranes, affecting their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylethene-1-sulfonamide
- 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of oxane and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c21-18(20-10-15-24-17-6-11-22-12-7-17)19(8-13-23-14-9-19)16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLUWBUYKDXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)


![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)

![5-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2908436.png)


![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2908444.png)
![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)
